molecular formula C21H24ClN5O3S2 B11299441 N-(4-chloro-3-methylphenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-chloro-3-methylphenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11299441
M. Wt: 494.0 g/mol
InChI Key: MBMOOJDIQBTOQB-UHFFFAOYSA-N
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Description

N-(4-CHLORO-3-METHYLPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated phenyl group, a triazole ring, and a sulfonamide group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-(4-CHLORO-3-METHYLPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the chlorinated phenyl group: This step involves the chlorination of a methylphenyl compound under controlled conditions.

    Synthesis of the triazole ring: The triazole ring is formed through a cyclization reaction involving an ethyl-substituted precursor.

    Introduction of the sulfonamide group: The sulfonamide group is introduced via a reaction with phenylmethanesulfonyl chloride.

    Final coupling reaction: The intermediate compounds are coupled under specific conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-CHLORO-3-METHYLPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-CHLORO-3-METHYLPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-3-METHYLPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(4-CHLORO-3-METHYLPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:

The uniqueness of N-(4-CHLORO-3-METHYLPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24ClN5O3S2

Molecular Weight

494.0 g/mol

IUPAC Name

N-(4-chloro-3-methylphenyl)-2-[[4-ethyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H24ClN5O3S2/c1-4-26-19(13-27(32(3,29)30)17-8-6-5-7-9-17)24-25-21(26)31-14-20(28)23-16-10-11-18(22)15(2)12-16/h5-12H,4,13-14H2,1-3H3,(H,23,28)

InChI Key

MBMOOJDIQBTOQB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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